molecular formula C13H8O2S2 B8546669 Thianthrene-1-carboxylic acid CAS No. 96248-95-2

Thianthrene-1-carboxylic acid

Cat. No.: B8546669
CAS No.: 96248-95-2
M. Wt: 260.3 g/mol
InChI Key: KBELHODUGYUEBC-UHFFFAOYSA-N
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Description

Thianthrene-1-carboxylic acid is an organic compound with the molecular formula C₁₃H₈O₂S₂ It is a derivative of thianthrene, a sulfur-containing heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: Thianthrene-1-carboxylic acid can be synthesized through several methods. One common approach involves the oxidation of thianthrene using strong oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs in an acidic medium, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound often involves large-scale oxidation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Thianthrene-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.

    Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as halogenation and nitration.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogens (chlorine, bromine) and nitrating agents (nitric acid) in the presence of catalysts.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated and nitrated thianthrene derivatives.

Scientific Research Applications

Thianthrene-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex sulfur-containing compounds.

    Biology: The compound’s unique structure makes it a valuable tool for studying sulfur metabolism and enzyme interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.

    Industry: this compound is used in the production of specialty chemicals and materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of Thianthrene-1-carboxylic acid involves its interaction with various molecular targets. The compound can undergo redox reactions, influencing cellular oxidative states. It can also interact with enzymes and proteins, modulating their activity and function. The specific pathways involved depend on the context of its application, such as in biological systems or industrial processes.

Comparison with Similar Compounds

Thianthrene-1-carboxylic acid can be compared to other sulfur-containing heterocyclic compounds, such as:

    Thianthrene: The parent compound, which lacks the carboxylic acid group.

    Thianthrene-1,1-dioxide: A more oxidized form of thianthrene.

    Benzothiophene: A structurally similar compound with a fused benzene ring.

Uniqueness: this compound is unique due to its combination of a sulfur-containing heterocyclic core and a carboxylic acid functional group

Properties

CAS No.

96248-95-2

Molecular Formula

C13H8O2S2

Molecular Weight

260.3 g/mol

IUPAC Name

thianthrene-1-carboxylic acid

InChI

InChI=1S/C13H8O2S2/c14-13(15)8-4-3-7-11-12(8)17-10-6-2-1-5-9(10)16-11/h1-7H,(H,14,15)

InChI Key

KBELHODUGYUEBC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)SC3=CC=CC(=C3S2)C(=O)O

Origin of Product

United States

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